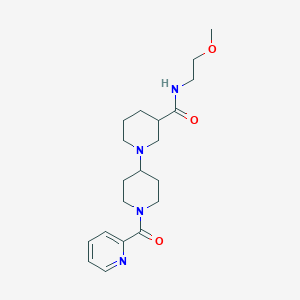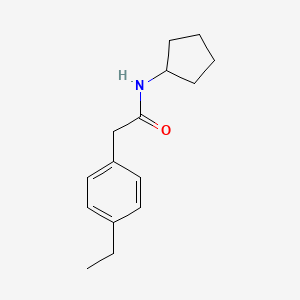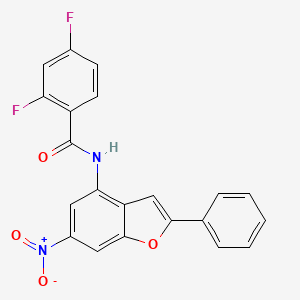![molecular formula C22H28N2 B5481263 1-(2,5-dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine](/img/structure/B5481263.png)
1-(2,5-dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound is notable for its unique structural features, which include a dimethylphenyl group and a phenylprop-2-enyl group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 2,5-dimethylphenyl halides under basic conditions. This is followed by the introduction of the phenylprop-2-enyl group through a palladium-catalyzed coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions. Solvent recovery and recycling are also important aspects to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced using appropriate alkylating or acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Alkylated or acylated piperazines
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(2,5-dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,5-Dimethylphenyl)piperazine
- 1-(2,5-Dimethylphenyl)-4-phenylpiperazine
- 1-(2,5-Dimethylphenyl)-4-(2-phenylethyl)piperazine
Uniqueness
1-(2,5-Dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine is unique due to its combination of a dimethylphenyl group and a phenylprop-2-enyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-18-9-10-20(3)22(16-18)24-13-11-23(12-14-24)17-19(2)15-21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIOPYRYTMEVCD-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC(=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C/C(=C/C3=CC=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5481189.png)
![[(E)-(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylideneamino]thiourea](/img/structure/B5481193.png)

![N2-(4-FLUOROPHENYL)-6-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5481225.png)
![N-ethyl-N'-isopropyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B5481226.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B5481239.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5481247.png)
![N,N-dimethyl-1-{4-[(2'-methylbiphenyl-3-yl)methyl]-1,4-oxazepan-6-yl}methanamine](/img/structure/B5481255.png)


![[4-[(E)-2-(furan-2-carbonylamino)-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] acetate](/img/structure/B5481262.png)
![1-(4-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinone](/img/structure/B5481271.png)
![8-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5481282.png)
